molecular formula C12H12N2O3 B2978763 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-31-5

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2978763
CAS RN: 1006487-31-5
M. Wt: 232.239
InChI Key: RESMIWWHUGFINJ-UHFFFAOYSA-N
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Description

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O3 . It is a derivative of pyrazole, a simple aromatic ring molecule that consists of a 5-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, can be achieved through various strategies. One common method involves the multicomponent approach, which includes the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes to produce pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a carboxylic acid group and a methylphenoxy group . The pyrazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can undergo various chemical reactions, including cycloaddition reactions, condensation reactions, and oxidation reactions .

Scientific Research Applications

Synthesis and Structural Characterization

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its derivatives have been synthesized through functionalization reactions and characterized using spectroscopic and crystallographic techniques. Studies demonstrate the versatility of pyrazole-3-carboxylic acid as a precursor for generating a wide array of compounds by reacting with different nucleophiles, including aminophenols and diamines, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and 1H-pyrazole-3-carboxamides respectively, showcasing good yields and confirming structures through NMR, IR, mass spectroscopy, and elemental analysis. These reactions underscore the compound's utility in synthetic organic chemistry and materials science (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Chemistry and Crystal Structures

Research into pyrazole-dicarboxylate acid derivatives has revealed their potential in coordination chemistry, forming complexes with transition metals such as Cu(II) and Co(II). These complexes have been characterized by NMR and ESI-MS, and their crystal structures determined via X-ray diffraction, indicating mononuclear chelate complexes. Such studies contribute to our understanding of the coordination and crystallization properties of these organic molecules, offering insights into their applications in materials science and catalysis (Radi et al., 2015).

Catalytic Applications

The catalytic properties of pyrazole-based compounds have been explored, particularly in the context of oxidation reactions. For instance, iron-catalyzed oxidation of benzylic alcohols to benzoic acids using bidentate N,O-ligands derived from pyrazole has shown promising results, highlighting the potential of these compounds in facilitating environmentally friendly chemical transformations with hydrogen peroxide as the oxidant. This research paves the way for the development of novel catalytic systems based on pyrazole derivatives for various oxidation processes (Stanje et al., 2018).

Biological and Pharmacological Studies

Although direct studies on this compound in biological contexts were not found, related pyrazole derivatives have been investigated for their biological activities, including antifungal, antibacterial, and antitumor effects. Such studies involve the synthesis of novel compounds and evaluation of their biological efficacy, contributing to the discovery of new pharmacophores and therapeutic agents (Du et al., 2015).

Future Directions

The future directions for the study and application of 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and similar compounds could include further exploration of their synthesis methods, investigation of their mechanisms of action, and development of their potential applications in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

1-[(3-methylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-3-2-4-10(7-9)17-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMIWWHUGFINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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